2-((2-methyl-1H-imidazol-4-yl)amino)ethanol
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Overview
Description
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or other transition metals can enhance the yield and selectivity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-((2-methyl-1H-imidazol-4-yl)amino)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The aminoethanol side chain can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)ethanamine: Similar structure but lacks the 2-methyl group.
2-(2-methyl-4-nitro-imidazol-1-yl)ethanol: Contains a nitro group instead of an amino group.
Uniqueness
2-((2-methyl-1H-imidazol-4-yl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the aminoethanol side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-[(2-methyl-1H-imidazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-8-4-6(9-5)7-2-3-10/h4,7,10H,2-3H2,1H3,(H,8,9) |
InChI Key |
MAQDBIDLYUZHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)NCCO |
Origin of Product |
United States |
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